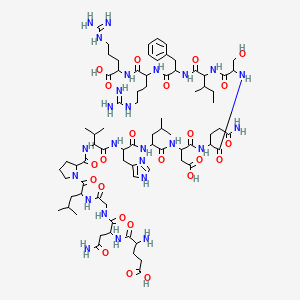
Angiogenin (108-122)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angiogenin (108-122) is a peptide fragment derived from angiogenin, a protein known for its role in inducing the formation of new blood vessels (angiogenesis). This specific fragment, consisting of 15 amino acids, has been studied for its biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Angiogenin (108-122) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Angiogenin (108-122) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
Angiogenin (108-122) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues like cysteine and methionine .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotecting the peptide from the resin
Oxidizing Agents: Hydrogen peroxide for oxidizing methionine residues
Reducing Agents: Dithiothreitol (DTT) for reducing disulfide bonds
Major Products
The major product of these reactions is the Angiogenin (108-122) peptide itself. Oxidation and reduction reactions can lead to modified forms of the peptide with altered biological activities .
Applications De Recherche Scientifique
Angiogenin (108-122) has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Cancer Therapy: Inhibits tumor growth by targeting angiogenesis pathways.
Infectious Diseases: Acts as an antimicrobial agent by disrupting bacterial cell membranes.
Fibrotic Diseases: Reduces fibrosis by modulating extracellular matrix components.
Inflammatory Diseases: Exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Neurodegenerative Diseases: Protects neurons from degeneration and promotes neural regeneration.
Autoimmune Diseases: Modulates immune responses to prevent autoimmunity.
Cardiovascular Diseases: Promotes angiogenesis and improves blood flow in ischemic tissues.
Mécanisme D'action
Angiogenin (108-122) exerts its effects through several mechanisms:
Ribonucleolytic Activity: Cleaves RNA molecules, which is crucial for its angiogenic activity.
Binding to Membrane Actin: Induces basement membrane degradation, facilitating cell migration and invasion.
Signal Transduction: Binds to a 170-kDa protein on the cell surface, triggering intracellular signaling pathways.
Nuclear Translocation: Enters the nucleus of target cells and enhances ribosomal RNA transcription, promoting cell proliferation.
Neuroprotective Activities: Protects neurons by modulating stress response pathways.
Comparaison Avec Des Composés Similaires
Angiogenin (108-122) can be compared with other angiogenic peptides and proteins, such as:
Vascular Endothelial Growth Factor (VEGF): Another potent angiogenic factor but with different molecular targets and pathways.
Basic Fibroblast Growth Factor (bFGF): Promotes angiogenesis through different receptor interactions.
Epidermal Growth Factor (EGF): Stimulates cell proliferation and angiogenesis but through distinct signaling mechanisms.
Angiogenin (108-122) is unique due to its specific sequence and the combination of its ribonucleolytic activity and ability to translocate into the nucleus, which distinguishes it from other angiogenic factors .
Propriétés
Formule moléculaire |
C78H125N25O23 |
|---|---|
Poids moléculaire |
1781.0 g/mol |
Nom IUPAC |
4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88) |
Clé InChI |
OQNNLMANCATHNH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















